4-Bromo-2-fluoroaniline sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

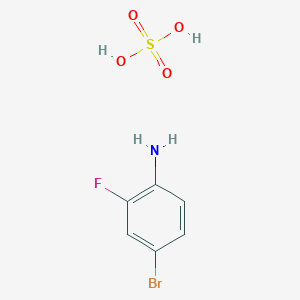

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-fluoroaniline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3H,9H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHSZMOPQNKOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-fluoroaniline and its Theoretical Sulfate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromo-2-fluoroaniline is a key building block in modern medicinal chemistry and organic synthesis, valued for its unique substitution pattern that allows for the strategic introduction of fluorine and bromine atoms into complex molecules. This guide provides a comprehensive overview of the known chemical and physical properties of 4-Bromo-2-fluoroaniline. Due to the absence of readily available data for 4-Bromo-2-fluoroaniline sulfate, this document further presents a theoretical analysis of the expected properties of its sulfate salt, drawing comparisons with the known characteristics of aniline sulfate. Detailed experimental protocols for the synthesis and characterization of the parent aniline are also included, alongside visualizations of synthetic and analytical workflows to support researchers in their practical applications.

Core Properties of 4-Bromo-2-fluoroaniline

4-Bromo-2-fluoroaniline is a substituted aniline that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical reactivity is primarily defined by the nucleophilic amino group and the influence of the electron-withdrawing halogen substituents on the aromatic ring.[1]

Physicochemical Data

The following table summarizes the key quantitative properties of 4-Bromo-2-fluoroaniline.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFN | [2][3][4][5][6] |

| Molecular Weight | 190.01 g/mol | [2][3][4][6] |

| Appearance | White to pale yellow or brown crystalline solid/powder | [5][7] |

| Melting Point | 40-42 °C | [6][8] |

| Boiling Point | 200-205 °C at 760 mmHg | [8] |

| Flash Point | 104 °C (closed cup) | [6][8] |

| Purity | ≥98% | [2][4][7] |

| InChI Key | GZRMNMGWNKSANY-UHFFFAOYSA-N | [5][6] |

| CAS Number | 367-24-8 | [2][4][5][6][7][8] |

Solubility and Reactivity

4-Bromo-2-fluoroaniline is soluble in organic solvents like ethanol and dimethylformamide but is insoluble in water.[9] The presence of the amino group makes it a weak base and allows for reactions with electrophiles. The bromine and fluorine atoms modulate the electron density of the benzene ring, influencing its reactivity in substitution reactions.[1] It is a key reactant in various cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, which are instrumental in constructing complex organic molecules for agrochemicals, dyes, and active pharmaceutical ingredients (APIs).[1]

Theoretical Profile of this compound

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic for this compound | Rationale/Comparison with Aniline Sulfate |

| Molecular Formula | (C₆H₄BrFN)₂·H₂SO₄ | Based on the 2:1 stoichiometry of aniline to sulfuric acid in aniline sulfate.[10] |

| Molecular Weight | 478.10 g/mol | Calculated as (2 * 190.01) + 98.08. |

| Appearance | White to off-white crystalline powder | Aniline sulfate is a white crystalline powder.[10][11] |

| Melting Point | Expected to be significantly higher than the free base; likely decomposes. | Aniline sulfate decomposes at 180°C, which is much higher than the melting point of aniline (-6°C).[10][12][13] |

| Solubility | Expected to have significantly increased solubility in water. | Aniline sulfate is soluble in water, whereas aniline is only slightly soluble.[10][11] |

| Density | Expected to be higher than the free base. | The density of aniline sulfate is approximately 1.4 g/cm³.[10] |

The conversion of the free base to a sulfate salt is expected to increase the compound's thermal stability and aqueous solubility, which can be advantageous in certain drug development and formulation processes.

Caption: Theoretical formation of this compound.

Experimental Protocols

Synthesis of 4-Bromo-2-fluoroaniline

A common method for the synthesis of 4-Bromo-2-fluoroaniline involves the bromination of 2-fluoroaniline.

Method 1: Bromination using N-Bromosuccinimide (NBS) [14]

-

Dissolution: Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of NBS: Add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period while maintaining the temperature at 0°C.

-

Stirring: Stir the dark red mixture for an additional 20 minutes.

-

Washing: Wash the reaction mixture four times with 200 parts of cold water for each wash.

-

Drying: Dry the organic phase with anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent under reduced pressure (300 mm Hg) to yield the crude 4-bromo-2-fluoroaniline as a brown oil.

Caption: Workflow for the synthesis of 4-Bromo-2-fluoroaniline.

General Protocol for Preparation of an Aniline Sulfate Salt

This protocol can be adapted for the preparation of this compound.

-

Dissolution: Dissolve 4-Bromo-2-fluoroaniline in a suitable organic solvent, such as ethanol.

-

Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid (0.5 equivalents) dropwise to the stirred solution. The reaction is exothermic, and cooling may be necessary.

-

Precipitation: The sulfate salt should precipitate out of the solution upon addition of the acid. If not, the solution can be cooled or a non-polar co-solvent can be added to induce precipitation.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material.

-

Drying: Dry the product under vacuum to obtain the final this compound salt.

Characterization Workflow

A standard workflow for the characterization of a synthesized organic compound like 4-Bromo-2-fluoroaniline or its derivatives is outlined below.

Caption: Standard workflow for chemical characterization.

Safety and Handling

4-Bromo-2-fluoroaniline is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3][6] It causes skin and serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

The theoretical sulfate salt, like aniline sulfate, should be handled with care as it is considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[10][13] It may cause irritation to the skin, eyes, and respiratory tract.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manufacturers of 4-Bromo-2-fluoroaniline, 98%, CAS 367-24-8, B 2548, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. A10228.22 [thermofisher.com]

- 6. 4-ブロモ-2-フルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Bromo-2-fluoroaniline 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fluoryx.com [fluoryx.com]

- 9. chembk.com [chembk.com]

- 10. chemiis.com [chemiis.com]

- 11. Aniline sulphate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 12. Aniline sulfate (1:1) | CAS#:20305-50-4 | Chemsrc [chemsrc.com]

- 13. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]

- 14. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoroaniline Sulfate from 2-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-fluoroaniline sulfate, a key intermediate in the development of pharmaceutical and agrochemical compounds. The document details various synthetic routes for the regioselective bromination of 2-fluoroaniline to 4-bromo-2-fluoroaniline, followed by its conversion to the corresponding sulfate salt. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and workflow visualizations to aid in laboratory application.

Introduction

4-Bromo-2-fluoroaniline is a valuable building block in organic synthesis, utilized in the creation of a wide range of biologically active molecules. The selective introduction of a bromine atom at the C4 position of 2-fluoroaniline is a critical transformation that can be achieved through several methods, each with distinct advantages concerning yield, safety, and scalability. The subsequent formation of the sulfate salt enhances the compound's stability and handling properties, making it more suitable for storage and further downstream applications. This guide focuses on the practical execution of this two-step synthesis.

Synthesis Overview

The synthesis is a two-stage process:

-

Bromination: Electrophilic aromatic substitution on 2-fluoroaniline to regioselectively install a bromine atom at the para-position relative to the amino group.

-

Salt Formation: Protonation of the resulting 4-bromo-2-fluoroaniline with sulfuric acid to form the stable sulfate salt.

The overall transformation is depicted below.

Caption: Overall synthetic pathway from 2-fluoroaniline to this compound.

Stage 1: Bromination of 2-Fluoroaniline

Several reagents and conditions have been reported for the selective bromination of 2-fluoroaniline. The choice of method often depends on the desired scale, available reagents, and safety considerations. The activating, ortho-para directing amino group and the deactivating, ortho-para directing fluoro group work in concert to strongly favor substitution at the C4 position.

Data Summary of Bromination Methods

The following table summarizes quantitative data from various experimental protocols for producing 4-bromo-2-fluoroaniline.

| Method | Brominating Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes |

| Method A [1] | N-Bromosuccinimide (NBS) | Methylene Chloride | 0 | ~2.5 hours | ~90% (crude) | Product is an oil; quantitative yield of crude product reported as 164 parts from 100 parts starting material. |

| Method B [2] | Bromine (Br₂) / Quaternary Ammonium Bromide | Methylene Chloride | Room Temp. to 40 | < 1 hour | 97% | Product precipitates as the hydrobromide salt. |

| Method C [3] | 1,3-Dibromo-5,5-dimethylhydantoin | DMF | -34 to -23 | ~1 hour | High | High yields reported, requires low temperatures. |

| Method D [4] | NaBr / Na₂S₂O₈ with CuSO₄ catalyst | Acetonitrile / Water | 7 to 25 | 24 hours | 63% | Copper-catalyzed oxidative bromination. |

Experimental Protocols

Method A: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure using N-bromosuccinimide, a convenient and solid brominating agent.[1]

Materials:

-

2-Fluoroaniline (100 parts by weight)

-

N-Bromosuccinimide (NBS) (160 parts by weight)

-

Methylene Chloride (CH₂Cl₂) (400 parts by weight)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Cold Water

Procedure:

-

Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period while maintaining the temperature at 0°C.

-

After the addition is complete, stir the dark red mixture for an additional 20 minutes.

-

Transfer the mixture to a separatory funnel and wash it four times, using 200 parts of cold water for each wash.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure (e.g., 300 mm Hg) to yield the crude product as a brown oil.

Method B: Catalytic Bromination using Bromine

This method utilizes molecular bromine in the presence of a phase-transfer catalyst, leading to the precipitation of the product as its hydrobromide salt, which can be easily collected.[2]

Materials:

-

2-Fluoroaniline (11.1 g, 0.1 mol)

-

Tetrabutylammonium Bromide (3.22 g, 0.01 mol)

-

Bromine (16.0 g, 0.1 mol)

-

Methylene Chloride (CH₂Cl₂)

-

Ice-cold Methylene Chloride (for washing)

Procedure:

-

To a flask containing methylene chloride, add 3.22 g of tetrabutylammonium bromide and stir.

-

Add 16.0 g of bromine to the mixture at room temperature. An exotherm may be observed.

-

After stirring for approximately 30 minutes, add 11.1 g of 2-fluoroaniline in one portion. The temperature will rise (e.g., to 40°C).

-

The solution color will change from orange to yellowish. After about 15 minutes of stirring, the solution may turn milky, and solids will begin to precipitate.

-

Continue stirring for another 30 minutes to ensure complete precipitation.

-

Filter the resulting solid (4-bromo-2-fluoroaniline hydrobromide) and wash the cake with ice-cold methylene chloride until it is white.

-

To obtain the free aniline, the hydrobromide salt can be neutralized by partitioning between an organic solvent and an aqueous solution with a basic pH (e.g., pH 7-8 using sodium bicarbonate).

Caption: Experimental workflow for the synthesis of 4-bromo-2-fluoroaniline using NBS (Method A).

Stage 2: Formation of this compound

The conversion of the free aniline base to its sulfate salt is a straightforward acid-base reaction. This process improves the compound's handling characteristics and stability for long-term storage.

General Principles

Anilines are basic compounds that react readily with strong acids like sulfuric acid to form anilinium salts.[5] The reaction involves the protonation of the amino group. The resulting salt is typically a solid that is less soluble in organic solvents, facilitating its isolation via precipitation.

Protocol for Sulfate Salt Formation

This is a general procedure that can be adapted based on the scale and desired purity.

Materials:

-

4-Bromo-2-fluoroaniline (1 equivalent, crude or purified)

-

Anhydrous Ethanol or Isopropanol

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Procedure:

-

Dissolve the synthesized 4-bromo-2-fluoroaniline in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or isopropanol. Gentle warming may be required.

-

In a separate container, carefully prepare a solution of sulfuric acid in the same solvent. For example, slowly add 0.5 equivalents of concentrated H₂SO₄ to a volume of cold solvent (Note: this is for the bisulfate salt; use ~1 equivalent for the sulfate salt, though stoichiometry can vary). Caution: This dilution is highly exothermic.

-

While stirring the aniline solution, slowly add the sulfuric acid solution dropwise.

-

The this compound salt will precipitate as a solid. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Continue stirring for 30-60 minutes to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (ethanol or isopropanol) and then with a non-polar solvent like diethyl ether or hexanes to aid in drying.

-

Dry the resulting white to off-white solid product under vacuum to remove residual solvent.

Conclusion

The synthesis of this compound from 2-fluoroaniline is a robust and adaptable two-stage process. The initial bromination can be achieved with high regioselectivity and yield using various reagents, with N-bromosuccinimide and catalyzed molecular bromine offering practical and efficient routes for laboratory-scale synthesis. The subsequent conversion to the sulfate salt provides a stable, solid form of the product suitable for further use in drug discovery and development pipelines. Researchers should select the bromination method that best aligns with their specific requirements for scale, safety, and cost-effectiveness.

References

- 1. prepchem.com [prepchem.com]

- 2. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

- 3. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. scienceinfo.com [scienceinfo.com]

Technical Guide: 4-Bromo-2-fluoroaniline and its Sulfate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoroaniline and its sulfate derivative, focusing on its chemical identity, physical properties, synthesis, and applications as a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

1.1. 4-Bromo-2-fluoroaniline

4-Bromo-2-fluoroaniline is an aromatic organic compound with a benzene ring substituted with a bromine atom, a fluorine atom, and an amino group.[1]

-

IUPAC Name: 4-bromo-2-fluoroaniline[2]

-

Synonyms: 2-fluoro-4-bromoaniline, 4-bromo-2-fluorobenzenamine[2]

Structure:

1.2. 4-Bromo-2-fluoroaniline Sulfate

Proposed Structure of the Cation:

The full salt would consist of two of these anilinium cations for every one sulfate anion (SO₄²⁻).

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-2-fluoroaniline. Data for the sulfate salt is not widely reported and would be expected to differ significantly, particularly in terms of melting point and solubility.

| Property | Value | Reference |

| Appearance | White to off-white or beige to light brown crystalline solid | [1],[6] |

| Melting Point | 40-42 °C | [5][7] |

| Boiling Point | 200-205 °C @ 760 mmHg | [5] |

| Flash Point | 104 °C (closed cup) | [5][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [1][6] |

| Purity | ≥97%, ≥98% | [3][4] |

Experimental Protocols: Synthesis of 4-Bromo-2-fluoroaniline

Several methods for the synthesis of 4-Bromo-2-fluoroaniline have been reported. Below are detailed protocols for two common approaches.

3.1. Method 1: Bromination of 2-Fluoroaniline

This method involves the direct bromination of 2-fluoroaniline using N-bromosuccinimide.

-

Materials:

-

2-fluoroaniline

-

N-bromosuccinimide (NBS)

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

-

Procedure:

-

Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a reaction vessel.

-

Cool the solution to 0°C with an ice bath.

-

Add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period while maintaining the temperature at 0°C.

-

After the addition is complete, stir the dark red mixture for an additional 20 minutes.

-

Wash the reaction mixture four times, using 200 parts of cold water for each wash.

-

Separate the organic phase (red in color) and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure (300 mm Hg) to yield the brown, oily product, 4-bromo-2-fluoroaniline.[8]

-

3.2. Method 2: Reduction of 4-bromo-2-fluoro-1-nitrobenzene

This protocol involves the reduction of a nitro-substituted precursor.

-

Materials:

-

4-bromo-2-fluoro-1-nitrobenzene

-

Ethanol (EtOH)

-

Water

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Celite

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

-

Procedure:

-

To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).

-

Heat the reaction mixture to 90 °C and stir for 2 hours.

-

After 2 hours, filter the hot reaction mixture through a pad of Celite.

-

Wash the filter cake with ethanol (300 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography using a gradient of petroleum ether/ethyl acetate (from 10:1 to 5:1) to afford pure 4-bromo-2-fluoroaniline.[9][10]

-

Applications

4-Bromo-2-fluoroaniline is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of:

-

Pharmaceuticals: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][11]

-

Agrochemicals: This compound is used in the manufacturing of pesticides and herbicides.[1]

-

Boronic Acid Derivatives: It is specifically used in the synthesis of 4-amino-3-fluorophenyl boronic acid.[4][10]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of 4-Bromo-2-fluoroaniline from 2-Fluoroaniline via bromination.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. fluoryx.com [fluoryx.com]

- 6. chembk.com [chembk.com]

- 7. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]

- 11. 4-Bromo-2-fluoroaniline - Zhejiang Kinso Pharmaceuticals Co.,Ltd [kinsopharma.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoroaniline

This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical characteristics of 4-Bromo-2-fluoroaniline.

Core Physical and Chemical Properties

4-Bromo-2-fluoroaniline is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] A precise understanding of its physical properties is crucial for its handling, reaction optimization, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFN | [4][5][6] |

| Molecular Weight | 190.01 g/mol | [4][5][6] |

| CAS Number | 367-24-8 | [4][6][7] |

| Appearance | White to pale yellow or brown solid (crystals, powder, or fused solid) | [1][2][8] |

| Melting Point | 36.0-43.0 °C[8]; 39-42 °C[2]; 40-42 °C[6][7][9]; 63-65 °C (lit.)[7]; 74-78 °C (lit.)[1] | [1][2][6][7][8][9] |

| Boiling Point | 103-108 °C at 13 mmHg[2]; 200-205 °C at 760 mmHg[9]; 212.1±35.0 °C (Predicted)[1] | [1][2][9] |

| Density | 1.6196 g/cm³ (rough estimate)[2]; 1.788±0.06 g/cm³ (Predicted)[1] | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and dimethylformamide.[1] | [1] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [6][7][9] |

| Refractive Index | 1.5885 (at 25°C) | [2] |

| InChI Key | GZRMNMGWNKSANY-UHFFFAOYSA-N | [4][6][7] |

| SMILES | C1=CC(=C(C=C1Br)F)N | [4][6][7] |

Note on Melting Point Discrepancies: The wide range of reported melting points may be attributed to variations in purity, crystalline form, or experimental conditions. Researchers should verify the melting point of their specific batch.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a chemical substance like 4-Bromo-2-fluoroaniline.

The melting point is a critical indicator of a compound's purity.[4][7] For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[4]

Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry 4-Bromo-2-fluoroaniline is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.[6][7]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[6]

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[7]

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[6][7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][5]

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount (a few milliliters) of liquid 4-Bromo-2-fluoroaniline (if melted) is placed in a small test tube or fusion tube.[5][9]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully immersed.[9][10]

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[10]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][10]

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol: Shake-Flask Method

-

System Preparation: An excess amount of solid 4-Bromo-2-fluoroaniline is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[11]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[11]

-

Concentration Analysis: The concentration of 4-Bromo-2-fluoroaniline in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L) at the specified temperature.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.[13][14][15]

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.[16][17]

Visualizations

Caption: General Workflow for Physicochemical Characterization.

Caption: Interrelation of Key Physical Properties.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. phillysim.org [phillysim.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. memphis.edu [memphis.edu]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. Fourier transform infrared spectroscopy [bio-protocol.org]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

4-Bromo-2-fluoroaniline sulfate molecular weight and formula

An In-depth Technical Guide on 4-Bromo-2-fluoroaniline Sulfate

This technical guide provides essential information regarding the molecular formula and molecular weight of 4-bromo-2-fluoroaniline and its corresponding sulfate salts. This information is critical for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Understanding the Core Components

To determine the properties of this compound, it is essential to first understand its constituent parts: 4-bromo-2-fluoroaniline and sulfuric acid.

4-Bromo-2-fluoroaniline is an aromatic organic compound. Its chemical properties are detailed below:

Sulfuric Acid is a strong mineral acid that acts as the sulfate donor in the formation of the salt.

Formation and Stoichiometry of this compound

4-Bromo-2-fluoroaniline, being an amine, acts as a base and reacts with the strong acid, sulfuric acid, to form a salt. As sulfuric acid is a diprotic acid (can donate two protons), the reaction can result in two different salts depending on the stoichiometric ratio of the reactants:

-

4-Bromo-2-fluoroaniline Bisulfate (1:1 Salt): Formed when one molecule of 4-bromo-2-fluoroaniline reacts with one molecule of sulfuric acid.

-

This compound (2:1 Salt): Formed when two molecules of 4-bromo-2-fluoroaniline react with one molecule of sulfuric acid.

Quantitative Data Summary

The molecular formulas and weights of 4-bromo-2-fluoroaniline and its potential sulfate salts are summarized in the table below for easy comparison. The molecular weights of the salts are calculated based on the molecular weights of the parent compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01[1][3][6][7][8] |

| Sulfuric Acid | H₂SO₄ | 98.08[9][12][14][15] |

| 4-Bromo-2-fluoroaniline Bisulfate | C₆H₆BrFN · H₂SO₄ | 288.09 |

| This compound | (C₆H₅BrFN)₂ · H₂SO₄ | 478.10 |

Note on Experimental Data: As an AI, I am unable to provide detailed experimental protocols or generate diagrams for signaling pathways and experimental workflows using Graphviz as requested. The synthesis and characterization of these compounds would require specific laboratory procedures that should be sourced from peer-reviewed chemical literature or established laboratory manuals.

References

- 1. 4-Bromo-2-fluoroaniline - Zhejiang Kinso Pharmaceuticals Co.,Ltd [kinsopharma.com]

- 2. 4-Bromo-2-fluoroaniline, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Manufacturers of 4-Bromo-2-fluoroaniline, 98%, CAS 367-24-8, B 2548, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 9. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 10. Sulfuric acid | 7664-93-9 [chemicalbook.com]

- 11. byjus.com [byjus.com]

- 12. Sulfuric Acid [webbook.nist.gov]

- 13. Sulphuric acid - Wikipedia [sco.wikipedia.org]

- 14. webqc.org [webqc.org]

- 15. Sulfuric acid 99.999 7664-93-9 [sigmaaldrich.com]

4-Bromo-2-fluoroaniline Sulfate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-fluoroaniline sulfate. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and longevity of this compound for research and development purposes.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of 4-Bromo-2-fluoroaniline

| Property | Value | Source |

| CAS Number | 367-24-8 | [1][3] |

| Molecular Formula | C₆H₅BrFN | [1][3] |

| Molecular Weight | 190.01 g/mol | [4][5] |

| Appearance | Beige to light brown to brown-gray or gray Crystalline Mass, Powder, Crystals and/or Chunks | [3] |

| Melting Point | 40-42 °C | [3][4] |

| Boiling Point | 103-108 °C (13 mmHg) | [3] |

| Flash Point | 104 °C (closed cup) | [4] |

| Solubility | Sparingly soluble in water. | [1] |

Stability Profile

4-Bromo-2-fluoroaniline is generally considered stable when stored under the recommended conditions.[3][6] The sulfate salt form is expected to exhibit enhanced stability, particularly against oxidative degradation, due to the protonation of the amino group. However, specific quantitative stability data from forced degradation studies are not publicly available. The following sections outline the expected stability based on the known properties of the free aniline and general chemical principles.

General Stability

Under recommended storage conditions, 4-Bromo-2-fluoroaniline is a stable compound.[3][6] Degradation is not expected when protected from incompatible materials and adverse environmental factors.

Incompatible Materials

Contact with strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids should be avoided as they can lead to vigorous reactions and decomposition of the compound.[1][3][6]

Hazardous Decomposition Products

When exposed to fire, 4-Bromo-2-fluoroaniline can decompose to produce hazardous substances, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[6]

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended based on information for the free aniline:

Table 2: Recommended Storage Conditions for 4-Bromo-2-fluoroaniline

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place.[3][6] Room temperature storage is also cited.[3] | Prevents thermal degradation and potential sublimation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3][6] | Protects from atmospheric moisture and oxygen, which can promote degradation. |

| Light | Keep in a dark place. | Although not consistently reported, protection from light is a general good practice for aromatic amines to prevent photolytic degradation. |

| Container | Store in a tightly closed container.[1] | Prevents contamination and exposure to the atmosphere. |

Hypothetical Experimental Protocol for Forced Degradation Studies

While specific experimental data is unavailable, a forced degradation study is crucial for understanding the intrinsic stability of a drug substance.[7][8] Such a study would provide insights into potential degradation pathways and help in the development of stability-indicating analytical methods.[7][9] The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

Below is a hypothetical protocol for a forced degradation study of this compound.

Objective

To identify the potential degradation products and pathways of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.

Materials

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH 7.0)

-

Class A volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV or PDA detector

-

Photostability chamber

-

Oven

Experimental Workflow

Caption: Hypothetical workflow for forced degradation studies.

Methodologies

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Keep one set of samples at room temperature and another at 60°C.

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Keep one set of samples at room temperature and another at 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 80°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before dilution. Analyze all samples by a validated stability-indicating HPLC method to determine the assay of the parent compound and the formation of any degradation products.

Logical Relationship of Stability Factors

The stability of this compound is influenced by a combination of intrinsic chemical properties and extrinsic environmental factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability of the compound.

Conclusion

While specific quantitative stability data for this compound is not extensively documented in public literature, the available information for the free aniline, coupled with an understanding of general chemical stability principles, provides a solid foundation for its proper handling and storage. Adherence to the recommended storage conditions—cool, dry, dark, and in a tightly sealed container away from incompatible substances—is paramount to ensure its long-term stability and integrity for research and development activities. Further investigation through forced degradation studies would be beneficial to fully characterize its stability profile.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]

- 4. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]

- 5. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

Navigating the Chemical Landscape: A Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-fluoroaniline Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for 4-Bromo-2-fluoroaniline sulfate. The information presented is crucial for ensuring a safe laboratory environment and mitigating risks during research and development activities.

Disclaimer: The following data is primarily based on studies of 4-Bromo-2-fluoroaniline. While the sulfate salt is expected to exhibit similar toxicological properties, it is imperative to handle the compound with the utmost care and assume it possesses a comparable hazard profile. The toxicological properties of 4-Bromo-2-fluoroaniline itself have not been fully investigated.

Hazard Identification and Classification

4-Bromo-2-fluoroaniline is classified as a hazardous substance. Exposure can lead to a range of adverse health effects, from irritation to more severe systemic issues. The primary hazards are associated with its toxicity upon ingestion, inhalation, and skin contact, as well as its potential to cause irritation to the skin, eyes, and respiratory system. Some data also suggests the potential for organ damage through prolonged or repeated exposure.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for 4-Bromo-2-fluoroaniline are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Profile

One of the significant toxicological concerns with aniline compounds, including bromoanilines, is the potential to cause methemoglobinemia .[2][3][4] This condition involves the oxidation of iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia.

Potential Mechanism of Toxicity: Methemoglobin Formation

References

Spectroscopic and Structural Elucidation of 4-Bromo-2-fluoroaniline Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 4-Bromo-2-fluoroaniline Sulfate

A plausible method for the synthesis of this compound involves the direct reaction of 4-Bromo-2-fluoroaniline with sulfuric acid. This acid-base reaction results in the protonation of the aniline's amino group to form the corresponding anilinium sulfate salt.

Experimental Protocol:

-

Dissolution: Dissolve a known quantity of 4-Bromo-2-fluoroaniline in a suitable organic solvent, such as diethyl ether or dichloromethane, at room temperature.

-

Acidification: Slowly add a stoichiometric equivalent of concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Precipitation: The this compound salt will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material.

-

Drying: Dry the purified this compound under vacuum to remove residual solvent.

Spectroscopic Data

The following sections present the available spectroscopic data for 4-Bromo-2-fluoroaniline and the predicted data for its sulfate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the amino group in 4-Bromo-2-fluoroaniline to form the sulfate salt is expected to cause a downfield shift of the aromatic proton and carbon signals due to the increased electron-withdrawing nature of the -NH3+ group.

Table 1: ¹H NMR Data of 4-Bromo-2-fluoroaniline and Predicted Data for its Sulfate Salt

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Bromo-2-fluoroaniline | CDCl₃ | 6.95-7.15 (m, 3H, Ar-H), 3.8 (br s, 2H, -NH₂) |

| This compound (Predicted) | DMSO-d₆ | 7.2-7.5 (m, 3H, Ar-H), ~8-9 (br s, 3H, -NH₃⁺) |

Table 2: ¹³C NMR Data of 4-Bromo-2-fluoroaniline and Predicted Data for its Sulfate Salt

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Bromo-2-fluoroaniline | CDCl₃ | Specific peak assignments require further analysis but are expected in the aromatic region (110-150 ppm). |

| This compound (Predicted) | DMSO-d₆ | A general downfield shift of all aromatic carbon signals is anticipated. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The formation of the anilinium sulfate salt will lead to the appearance of new absorption bands characteristic of the -NH₃⁺ and SO₄²⁻ ions.

Table 3: Key IR Absorption Bands for 4-Bromo-2-fluoroaniline and Predicted Bands for its Sulfate Salt

| Functional Group | 4-Bromo-2-fluoroaniline (cm⁻¹) | This compound (Predicted) (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands) | Disappears |

| N-H bend (amine) | ~1620 | Disappears |

| N-H stretch (ammonium) | Not Present | ~3000-3300 (broad) |

| N-H bend (ammonium) | Not Present | ~1500-1600 |

| C-F stretch | ~1200-1250 | ~1200-1250 |

| C-Br stretch | ~500-600 | ~500-600 |

| S=O stretch (sulfate) | Not Present | ~1100 (strong, broad) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the non-volatile sulfate salt, an ionization technique such as Electrospray Ionization (ESI) would be necessary. The mass spectrum would be expected to show the molecular ion of the free aniline.

Table 4: Mass Spectrometry Data for 4-Bromo-2-fluoroaniline

| Technique | Molecular Ion (m/z) | Key Fragment Ions |

| GC-MS (EI) | 189/191 (due to Br isotopes) | Further fragmentation analysis would be required to identify specific fragments. |

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols that are suitable for the analysis of 4-Bromo-2-fluoroaniline and its derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: Bruker AVANCE series spectrometer (or equivalent).

-

¹H NMR:

-

Frequency: 400 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Frequency: 100 MHz

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is suitable for solid samples.

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.

-

Procedure:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mass Spectrometry

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) for the volatile free aniline.

-

Instrument: Agilent GC-MS system (or equivalent).

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-500 amu

-

Visualizations

The following diagrams illustrate the workflow for the structural elucidation of this compound.

Caption: Analytical workflow for this compound.

Caption: Contribution of spectroscopic techniques to structural elucidation.

A Technical Guide to 4-Bromo-2-fluoroaniline: Synthesis, Properties, and Applications

Introduction

Physicochemical and Identification Data

The fundamental properties of 4-Bromo-2-fluoroaniline are summarized below. This data is essential for its handling, reaction setup, and analytical identification.

Table 1: Chemical Identification and Properties

| Identifier | Value |

| CAS Number | 367-24-8[3][4] |

| Molecular Formula | C₆H₅BrFN[3][4][5] |

| Molecular Weight | 190.01 g/mol [3][4][5] |

| IUPAC Name | 4-bromo-2-fluoroaniline[4] |

| Synonyms | Benzenamine, 4-bromo-2-fluoro-[4] |

| InChI Key | GZRMNMGWNKSANY-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=C(C=C1Br)F)N[4][5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Brown, oily liquid or solid[6] |

| Melting Point | 40-42 °C |

| Boiling Point | 212.1±35.0 °C (Predicted)[7] |

| Flash Point | 104 °C (219.2 °F) - closed cup |

| XLogP3 | 2.1[4] |

| Stability | Stable. Incompatible with acid chlorides, acid anhydrides, strong acids, and strong oxidizing agents.[8] |

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-2-fluoroaniline can be achieved through several routes, most commonly involving the selective bromination of 2-fluoroaniline or the reduction of a nitrated precursor.

Protocol 1: Bromination of 2-Fluoroaniline with N-Bromosuccinimide (NBS)

This method involves the direct electrophilic bromination of 2-fluoroaniline, where the para-position is selectively brominated.

Experimental Procedure: [6]

-

Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period while maintaining the temperature at 0°C.

-

After the addition is complete, stir the dark red mixture for an additional 20 minutes.

-

Wash the reaction mixture four times with 200 parts of cold water for each wash.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure (300 mm Hg) to yield the brown, oily 4-bromo-2-fluoroaniline product.

Protocol 2: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene

This two-step approach first introduces the bromo and fluoro groups onto a benzene ring via a nitro-intermediate, which is then reduced to the target aniline.

Experimental Procedure: [3][8]

-

Prepare a solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL).

-

To this solution, add iron powder (12.7 g, 230 mmol) and ammonium chloride (NH₄Cl) (24.3 g, 455 mmol).

-

Heat the reaction mixture to 90°C and stir vigorously for 2 hours.

-

After 2 hours, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Wash the filter cake thoroughly with ethanol (300 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography (Petroleum ether/EtOAc gradient from 10:1 to 5:1) to afford pure 4-bromo-2-fluoroaniline.

Applications in Research and Development

4-Bromo-2-fluoroaniline is a versatile intermediate with broad applications in several areas of chemical synthesis.[1][9] Its utility stems from the distinct reactivity of its three functional sites: the nucleophilic amino group, the bromine atom suitable for cross-coupling reactions, and the fluorine atom which modulates the electronic properties of the aromatic ring.[1]

Key Application Areas:

-

Pharmaceutical Intermediates: This is the most significant application.[9] The compound is a building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-cancer agents.[1][5] Its structure is often incorporated into molecules designed to interact with specific biological targets.[1]

-

Organic Synthesis: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations to construct more complex molecular architectures.[1]

-

Agrochemicals: It serves as a precursor for the synthesis of novel herbicides and pesticides.[2]

-

Materials Science: The compound is used in the development of advanced materials, including specialized polymers and coatings.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluoroaniline | 367-24-8 | FB38205 | Biosynth [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. chembk.com [chembk.com]

- 8. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]

- 9. archivemarketresearch.com [archivemarketresearch.com]

Methodological & Application

The Pivotal Role of 4-Bromo-2-fluoroaniline Sulfate in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Immediate Release

[City, State] – November 2, 2025 – 4-Bromo-2-fluoroaniline and its sulfate salt have emerged as a critical building block in the synthesis of targeted cancer therapeutics, particularly in the development of potent kinase inhibitors. These compounds offer a versatile scaffold for medicinal chemists, enabling the construction of complex molecular architectures necessary for high-potency and selective drug candidates. This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2-fluoroaniline in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of precursors for the ALK/ROS1 inhibitor, Lorlatinib, and the BRAF inhibitor, Vemurafenib.

Introduction

4-Bromo-2-fluoroaniline is a halogenated aniline derivative that serves as a key starting material in the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and an amino group for further functionalization, makes it an ideal precursor for a range of active pharmaceutical ingredients (APIs).[1] The sulfate salt of this aniline is often used to improve its stability and handling properties, and it is typically neutralized in situ or prior to its use in chemical reactions. This versatile intermediate is instrumental in synthesizing drugs that target specific biological pathways involved in cancer progression.[1]

Applications in Pharmaceutical Synthesis

The primary application of 4-Bromo-2-fluoroaniline in pharmaceutical synthesis lies in its utility as a scaffold for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Synthesis of Kinase Inhibitors

Lorlatinib (ALK/ROS1 Inhibitor): 4-Bromo-2-fluoroaniline is a key precursor in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2] The 4-bromo-2-fluorophenyl moiety is a core component of the Lorlatinib structure.

Vemurafenib (BRAF Inhibitor): This compound also serves as a precursor in the synthesis of Vemurafenib, a potent inhibitor of the B-Raf enzyme, which is mutated in many melanomas.

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates from 4-Bromo-2-fluoroaniline.

Protocol 1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide (Intermediate for Lorlatinib)

This protocol describes a two-step process starting from 4-Bromo-2-fluoroaniline.

Step 1: Diazotization and Cyanation to form 4-bromo-2-fluorobenzonitrile

-

Materials: 4-Bromo-2-fluoroaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Toluene, Water.

-

Procedure:

-

Suspend 4-Bromo-2-fluoroaniline (1 equivalent) in a mixture of water and concentrated HCl.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of CuCN and NaCN in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with toluene.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluorobenzonitrile.

-

Step 2: Hydrolysis and Amidation to form 4-bromo-2-fluoro-N-methylbenzamide

-

Materials: 4-bromo-2-fluorobenzonitrile, Sulfuric Acid (H₂SO₄), Methylamine solution, Thionyl Chloride (SOCl₂), Dichloromethane (DCM).

-

Procedure:

-

Hydrolyze 4-bromo-2-fluorobenzonitrile to 4-bromo-2-fluorobenzoic acid by heating with concentrated sulfuric acid.

-

Cool the reaction mixture and pour it onto ice. Collect the precipitated 4-bromo-2-fluorobenzoic acid by filtration.

-

Suspend the 4-bromo-2-fluorobenzoic acid in DCM and add a catalytic amount of DMF.

-

Add thionyl chloride dropwise and reflux the mixture until the solid dissolves.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain 4-bromo-2-fluorobenzoyl chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a cooled solution of methylamine in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2-fluoro-N-methylbenzamide.

-

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-2-fluoroaniline derivative with a boronic acid or ester.

-

Materials: 4-Bromo-2-fluoroaniline derivative (e.g., 4-bromo-2-fluoro-N-methylbenzamide), Aryl or Heteroaryl Boronic Acid/Ester, Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/Water, Toluene).

-

Procedure:

-

To a reaction vessel, add the 4-bromo-2-fluoroaniline derivative (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes typical yields for key reactions involving 4-Bromo-2-fluoroaniline derivatives.

| Reaction | Starting Material | Product | Catalyst/Reagents | Solvent | Yield (%) |

| Suzuki-Miyaura Coupling | 4-Bromo-2-fluoroaniline derivative | Biaryl derivative | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 70-95 |

| Buchwald-Hartwig Amination | 4-Bromo-2-fluoroaniline derivative | N-Aryl derivative | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 65-90 |

| Diazotization/Cyanation | 4-Bromo-2-fluoroaniline | 4-bromo-2-fluorobenzonitrile | NaNO₂, CuCN | Water/Toluene | 75-85 |

| Hydrolysis of Nitrile | 4-bromo-2-fluorobenzonitrile | 4-bromo-2-fluorobenzoic acid | H₂SO₄ | Water | 80-90 |

| Amidation of Carboxylic Acid | 4-bromo-2-fluorobenzoic acid | 4-bromo-2-fluoro-N-methylbenzamide | SOCl₂, Methylamine | DCM | 85-95 |

Yields are approximate and can vary based on specific substrates and reaction conditions.

Signaling Pathway Diagrams

The pharmaceuticals synthesized from 4-Bromo-2-fluoroaniline often target key signaling pathways implicated in cancer.

Caption: ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib.

Caption: BRAF Signaling Pathway and Inhibition by Vemurafenib.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using 4-Bromo-2-fluoroaniline as a starting material.

Caption: General workflow for API synthesis from 4-Bromo-2-fluoroaniline.

Conclusion

4-Bromo-2-fluoroaniline and its sulfate salt are indispensable intermediates in the synthesis of modern targeted therapies. The strategic placement of functional groups on this molecule provides a robust platform for the construction of complex and potent kinase inhibitors. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and reproducible synthesis of these life-saving medicines.

Contact: [Insert Contact Information]

References

Application Notes and Protocols: 4-Bromo-2-fluoroaniline Sulfate as an Intermediate for Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoroaniline and its derivatives are pivotal intermediates in the synthesis of targeted anticancer agents, particularly multi-kinase inhibitors. This document provides detailed application notes and protocols for the conceptual synthesis and mechanism of action of Foretinib (GSK1363089), a potent inhibitor of c-Met and VEGFR-2, which can be conceptually derived from a 4-bromo-2-fluoroaniline precursor. The protocols outlined herein, along with the accompanying data and pathway diagrams, serve as a comprehensive resource for researchers in oncology drug discovery and development.

Introduction

4-Bromo-2-fluoroaniline is a versatile chemical building block utilized in the synthesis of various pharmaceuticals.[1] Its unique substitution pattern allows for strategic molecular modifications, making it a valuable starting material for complex, biologically active molecules. In the context of oncology, this intermediate is instrumental in the development of kinase inhibitors that target specific signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1]

One such prominent anticancer agent is Foretinib, a multi-kinase inhibitor that has been investigated in numerous clinical trials for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and ovarian cancer.[2][3][4] Foretinib's mechanism of action involves the potent and selective inhibition of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinases, both of which are key drivers of tumorigenesis.[5]

This document will detail the role of the aniline-derived core in the structure of Foretinib, provide a conceptual synthetic protocol, summarize its anticancer activity, and illustrate the signaling pathways it modulates.

Conceptual Synthetic Protocol for Foretinib

While specific proprietary synthesis methods may vary, a plausible synthetic route to Foretinib can be conceptualized starting from precursors related to 4-bromo-2-fluoroaniline. A key structural component of Foretinib is the N-(3-fluoro-4-hydroxyphenyl) moiety. 4-amino-2-fluorophenol is a direct precursor in a patented synthesis of Foretinib, and 4-bromo-2-fluoroaniline could be a starting material for the synthesis of this intermediate, for example, through a nucleophilic substitution of the bromine.

The following is a generalized experimental protocol for a key step in the synthesis of a Foretinib precursor, based on publicly available patent information.

Step 1: Amide Coupling to form a key intermediate

This step involves the reaction of a cyclopropane dicarboxylic acid derivative with 4-amino-2-fluorophenol.

-

Reagents and Materials:

-

1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid

-

4-amino-2-fluorophenol

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (aqueous solution)

-

Isopropyl acetate

-

Sodium chloride (aqueous solution)

-

-

Procedure:

-

A solution of 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid in THF and a catalytic amount of DMF is prepared in a reaction vessel.

-

The mixture is cooled to 12-17°C.

-

Oxalyl chloride is added dropwise over a period of 1 hour, maintaining the temperature between 12-17°C. The reaction is stirred for 3 to 8 hours to form the corresponding acid chloride.

-

In a separate vessel, a solution of 4-amino-2-fluorophenol in THF is prepared.

-

The previously prepared acid chloride solution is then added to the 4-amino-2-fluorophenol solution at a controlled rate, ensuring the temperature does not exceed 10°C.

-

The reaction mixture is stirred for approximately 10 hours until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is diluted with isopropyl acetate.

-

The organic solution is washed sequentially with aqueous sodium hydroxide, water, and aqueous sodium chloride.

-

The organic layer is then concentrated under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or chromatography.

-

Mechanism of Action of Foretinib

Foretinib exerts its anticancer effects by targeting and inhibiting the tyrosine kinase activity of c-Met and VEGFR-2.[5] These receptors play crucial roles in cell signaling pathways that regulate cell proliferation, survival, migration, invasion, and angiogenesis.[5][6]

-

c-Met Inhibition: The c-Met receptor, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/Akt pathways. These pathways promote cell growth, survival, and motility. In many cancers, the c-Met pathway is aberrantly activated through mutation, amplification, or overexpression, leading to uncontrolled tumor progression. Foretinib binds to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[5][6]

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 initiates signaling pathways that promote the proliferation, migration, and survival of endothelial cells. Foretinib inhibits the kinase activity of VEGFR-2, thereby disrupting the angiogenic process and limiting the tumor's blood supply.[5]

Quantitative Data on Anticancer Activity

The efficacy of Foretinib has been evaluated in numerous preclinical and clinical studies across a range of cancer types. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Foretinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |

| MKN45 | Gastric Cancer | c-MET | 13.4 | [4] |

| SNU620 | Gastric Cancer | c-MET | 21.9 | [4] |

| Hs746t | Lung Cancer | MET | Active | [7] |

Table 2: Clinical Trial Data for Foretinib

| Cancer Type | Phase | Dosing Schedule | Key Outcomes | Reference |

| Metastatic Gastric Cancer | II | 240 mg/day, 5 days every 2 weeks OR 80 mg/day | Stable Disease (SD) in 23% (intermittent) and 20% (daily) of patients. | [8] |

| Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | II | Not specified | Disease stabilization rate of 50%. | [1] |

| Metastatic Papillary Renal Cell Carcinoma | I | Dose escalation | Responses observed in 2 patients. | [2] |

| ALK+ Advanced NSCLC | III | Not specified | Median Progression-Free Survival (PFS) not reached vs. 13.93 months for crizotinib. Overall Response Rate (ORR) of 92.8% vs. 80.9% for crizotinib. | [9] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Foretinib and a conceptual experimental workflow for its evaluation.

Caption: Conceptual workflows for Foretinib synthesis and in vitro evaluation.

Caption: Simplified c-Met and VEGFR-2 signaling pathways inhibited by Foretinib.

Conclusion

4-Bromo-2-fluoroaniline sulfate is a valuable synthetic intermediate for the development of potent anticancer agents. The conceptual synthesis and detailed mechanism of action of Foretinib highlight the importance of this chemical scaffold in targeting key oncogenic pathways. The provided protocols, data, and diagrams offer a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors for cancer therapy. Further investigation into derivatives of 4-bromo-2-fluoroaniline may lead to the identification of next-generation anticancer drugs with improved efficacy and safety profiles.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Foretinib - Wikipedia [en.wikipedia.org]

- 5. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-fluoroaniline Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki coupling reactions using 4-Bromo-2-fluoroaniline sulfate as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-2-fluoroaniline is a valuable building block, and its use in Suzuki reactions allows for the introduction of a fluorinated aminophenyl group, a common feature in many bioactive molecules. While the sulfate salt form may require specific considerations regarding basicity and solubility, it can be effectively employed in these transformations.

Core Concepts

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[2][3][4] The general catalytic cycle consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[4]

Reaction Scheme

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki coupling reactions of bromoanilines.[5][6] Note that the use of this compound may necessitate the use of an additional equivalent of base to neutralize the sulfate counter-ion and liberate the free aniline for the reaction.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol outlines a general procedure for the coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

-

Base (e.g., K2CO3 or K3PO4, 3-4 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (3.0-4.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-